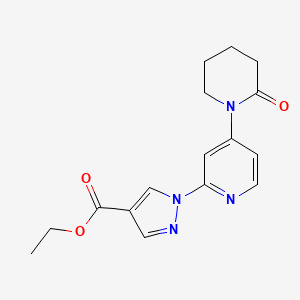

Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate

Description

Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS: 1449117-46-7) is a pyrazole-based heterocyclic compound with a molecular formula of C₁₆H₁₈N₄O₃ and a molecular weight of 314.34 g/mol . Its structure features a pyrazole ring substituted with an ethyl carboxylate group at position 4 and a pyridin-2-yl group at position 1. The pyridine ring is further functionalized with a 2-oxopiperidin-1-yl moiety, contributing to its unique physicochemical and pharmacological properties .

Properties

IUPAC Name |

ethyl 1-[4-(2-oxopiperidin-1-yl)pyridin-2-yl]pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-2-23-16(22)12-10-18-20(11-12)14-9-13(6-7-17-14)19-8-4-3-5-15(19)21/h6-7,9-11H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRIHSPOPONJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)N3CCCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001128495 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[4-(2-oxo-1-piperidinyl)-2-pyridinyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449117-46-7 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[4-(2-oxo-1-piperidinyl)-2-pyridinyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[4-(2-oxo-1-piperidinyl)-2-pyridinyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyridine derivative with a piperidinone derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl carboxylate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization, such as amide bond formation.

| Reaction | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Ester hydrolysis | Acidic or basic aqueous conditions | HCl/H₂O or NaOH/EtOH | 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylic acid |

Mechanism :

-

Basic hydrolysis : The ester reacts with hydroxide ions to form a carboxylate intermediate, which is protonated to yield the carboxylic acid.

-

Acidic hydrolysis : Protons activate the ester carbonyl, facilitating nucleophilic attack by water .

Amide Formation via Aminolysis

The carboxylic acid derivative reacts with amines to form amides, a key step in drug development (e.g., synthesis of Apixaban derivatives ).

| Reaction | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Amide coupling | Room temperature, aprotic solvent | EDCI, HOBt, DMF | 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxamide |

Example :

-

Reaction with hydrazine hydrate converts the ester to a hydrazide intermediate, which cyclizes to form oxadiazoles under oxidative conditions .

Reduction of the Pyrazole Ring

While direct reduction of the pyrazole ring is not explicitly documented for this compound, analogous pyrazole derivatives (e.g., pyrazole-4-carbaldehydes) are reduced to hydroxymethyl derivatives using NaBH₄ .

| Reaction | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Aldehyde reduction | Mild conditions, ethanol | NaBH₄ | 4-(hydroxymethyl)-1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole |

Note : Applicability depends on the presence of reducible groups (e.g., aldehydes), which may require prior oxidation of the ester .

Oxidation Reactions

The 2-oxopiperidin moiety may undergo oxidation under strong conditions, though stability under standard oxidative regimes (e.g., KMnO₄) is likely due to its lactam structure. Pyrazole esters are typically oxidized to carboxylic acids only after hydrolysis .

| Reaction | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Lactam oxidation | Aqueous KMnO₄, acidic conditions | H₂SO₄, heat | Ring-opened dicarboxylic acid derivative (speculative) |

Caution : No direct evidence for lactam oxidation in the provided sources; inferred from general lactam chemistry.

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions with nucleophiles (e.g., hydrazines) to form fused heterocycles, enhancing biological activity .

| Reaction | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Hydrazine cyclization | Ethanol, reflux | Hydrazine hydrate | Pyrazolo[3,4-d]pyridazinone derivatives |

Example :

Functionalization of the Pyridine Substituent

The pyridin-2-yl group can undergo electrophilic substitution (e.g., nitration, halogenation) at the 3- or 5-positions, guided by the oxopiperidin moiety’s electronic effects .

| Reaction | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitrating mixture | 1-(4-(2-oxopiperidin-1-yl)-5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate |

Key Findings and Reaction Pathways

-

Ester Reactivity : The ethyl carboxylate group is the most reactive site, enabling hydrolysis and subsequent amide bond formation, pivotal in medicinal chemistry .

-

Heterocycle Stability : The pyrazole and oxopiperidin rings remain intact under mild conditions but participate in cyclization under nucleophilic attack .

-

Synthetic Utility : The compound serves as a versatile intermediate for generating bioactive derivatives, including kinase inhibitors and antimicrobial agents .

For further derivatization, coupling the carboxylic acid with amines or modifying the pyridine ring’s electronic profile are recommended strategies.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have been tested against various pathogens, demonstrating activity against both bacterial and fungal strains. For instance, compounds similar to ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate exhibited significant inhibition against Plasmodium falciparum dihydroorotate dehydrogenase, a crucial enzyme in the malaria parasite's lifecycle .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death, making it a candidate for further development as an anticancer drug .

Neurological Applications

The compound's structure suggests potential neuroprotective effects. Preliminary studies have indicated that derivatives can influence neurotransmitter systems, which may lead to therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The oxopiperidine moiety is particularly relevant for its interaction with neural receptors .

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with tailored biological activities .

Regioselective Synthesis Techniques

The compound has been utilized in regioselective synthesis processes, particularly in the formation of substituted pyrazoles and related heterocycles. This application is crucial for developing libraries of compounds for high-throughput screening in drug discovery .

Case Studies

Mechanism of Action

The mechanism by which Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Analysis

Core Pyrazole Scaffold : All compounds share a pyrazole ring with an ethyl carboxylate group, which is critical for hydrogen bonding and metabolic stability .

In contrast, Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate lacks the oxopiperidine group, reducing steric bulk but also limiting interaction with hydrophobic pockets .

Morpholine-containing analogs () exhibit improved aqueous solubility due to the morpholine oxygen’s polarity, making them suitable for CNS-targeting drugs . Thiazole derivatives () introduce sulfur and halogen atoms (e.g., Cl, CF₃), enhancing electronegativity and agrochemical activity .

Pharmacological and Industrial Relevance

Synthetic Scalability: The target compound and quinoxaline analogs () utilize cost-effective, one-pot syntheses, whereas thiazole derivatives require multi-step protocols .

Metabolic Stability : The 2-oxopiperidin-1-yl group in the target compound may reduce first-pass metabolism compared to morpholine or trifluoromethyl-containing analogs .

Biological Activity

Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure comprising a pyrazole ring, a pyridine ring, and a piperidinone moiety, which contributes to its reactivity and biological interactions. The IUPAC name for this compound is ethyl 1-[4-(2-oxopiperidin-1-yl)pyridin-2-yl]pyrazole-4-carboxylate, with the molecular formula and a molecular weight of 302.34 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor , activator , or modulator of these targets, influencing various biochemical pathways such as:

- Signal Transduction : Modulating pathways involved in cell signaling.

- Metabolic Pathways : Affecting metabolic processes through enzyme inhibition or activation.

- Gene Expression Regulation : Interacting with transcription factors or other proteins involved in gene regulation .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies show that the compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies demonstrate that it can reduce pro-inflammatory cytokine production in cell models, indicating its potential use in conditions characterized by chronic inflammation .

Anticancer Potential

This compound has shown promise as an anticancer agent. Research highlights its ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. This activity is linked to its interaction with specific molecular targets that regulate cell survival and death .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole and piperidine rings can significantly influence the compound's potency and selectivity against biological targets. For example:

| Compound Variant | Substituent Type | Biological Activity |

|---|---|---|

| Compound A | Electron-withdrawing group | Increased anticancer activity |

| Compound B | Alkyl group | Enhanced antimicrobial properties |

| Compound C | Halogen substitution | Improved anti-inflammatory effects |

These findings suggest that careful modification of the compound's structure can lead to enhanced therapeutic profiles .

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cancer Cell Line Studies : In research involving human cancer cell lines, treatment with this compound resulted in a dose-dependent increase in apoptosis markers, supporting its potential as an anticancer agent .

- Inflammation Models : In animal models of inflammation, administration of this compound led to a significant reduction in edema and inflammatory cytokine levels, highlighting its therapeutic potential in inflammatory diseases .

Q & A

Basic: What synthetic methodologies are reported for preparing Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate?

Answer:

The compound is synthesized via multi-step organic reactions, often involving cyclocondensation, coupling, and functional group transformations. For example:

- Cyclocondensation : Ethyl acetoacetate reacts with DMF-DMA and phenylhydrazine to form pyrazole intermediates, followed by hydrolysis to carboxylic acids .

- Piperidine Coupling : A key step involves introducing the 2-oxopiperidinyl group via nucleophilic substitution or Buchwald-Hartwig amination. In pharmaceutical synthesis (e.g., Apixaban intermediates), this is achieved by reacting ethyl esters with 2-oxopiperidine derivatives under basic conditions (e.g., triethylamine) .

- Purification : Flash column chromatography (heptane:EtOAc) or recrystallization is used to isolate the compound, with purity verified by HPLC (>95%) .

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Answer:

X-ray crystallography is the gold standard. Key steps include:

- Data Collection : High-resolution diffraction data obtained using synchrotron sources or in-house diffractometers.

- Refinement : SHELX programs (e.g., SHELXL) refine hydrogen bonding networks and torsional angles, with graph-set analysis (e.g., Etter’s formalism) applied to interpret intermolecular interactions .

- Validation : R-factors < 0.05 and agreement between experimental and calculated bond lengths/angles (e.g., C=O bond ~1.21 Å) confirm structural accuracy .

Advanced: What challenges arise in optimizing reaction yields for this compound, and how are they addressed?

Answer:

Common challenges include:

- By-Product Formation : Competing reactions (e.g., over-alkylation) reduce yields. Mitigation involves stoichiometric control of reagents (e.g., limiting 2-oxopiperidine equivalents) and using catalysts like KI to enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may cause decomposition. Alternatives like THF or toluene, combined with microwave-assisted heating, improve reaction efficiency .

- Scale-Up Issues : Column chromatography becomes impractical for large-scale synthesis. Alternative methods like continuous-flow reactors or crystallization-driven purification are prioritized .

Advanced: How does this compound function as an intermediate in anticoagulant drug development?

Answer:

The compound is a precursor to Apixaban, a direct Factor Xa inhibitor. Key steps include:

- Cyclization : Reaction with 5-halovaleryl chloride forms tetrahydro-pyrazolo-pyridine cores, critical for binding to Factor Xa’s active site .

- Pharmacophore Tuning : The pyrazole-carboxylate group enhances hydrogen bonding with Arg125 and Tyr228 residues, while the 2-oxopiperidinyl moiety improves metabolic stability .

- In Vivo Testing : Pharmacokinetic studies in rodent models assess bioavailability, with LC-MS/MS quantifying plasma concentrations .

Advanced: How do hydrogen-bonding patterns influence the compound’s crystallinity and stability?

Answer:

Hydrogen bonds dictate packing efficiency and stability:

- Graph-Set Analysis : N–H···O=C interactions (R²₂(8) motifs) between pyrazole and piperidinyl groups stabilize the crystal lattice .

- Hygroscopicity : Strong intermolecular H-bonds reduce moisture absorption, confirmed by dynamic vapor sorption (DVS) studies .

- Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies stable polymorphs, with Form I showing superior thermal stability (melting point ~180°C) .

Advanced: What analytical methods resolve contradictions in spectral data for derivatives of this compound?

Answer:

Contradictions arise from tautomerism or solvent effects. Resolution strategies include:

- Variable-Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by tracking chemical shift changes at 25–60°C .

- DFT Calculations : B3LYP/6-31G(d) simulations predict IR and NMR spectra, cross-validated with experimental data to assign ambiguous peaks (e.g., carbonyl stretches at 1680–1720 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS distinguishes isobaric impurities (e.g., [M+H]+ = 373.1423 vs. 373.1398) .

Advanced: How is the compound’s reactivity exploited in synthesizing spirocyclic or fused heterocycles?

Answer:

The ester and pyrazole groups serve as electrophilic sites:

- Spirocyclization : Reaction with hydrazines or amidoximes forms spiro-imidazoles, with stereochemistry controlled by chiral auxiliaries (e.g., (S)-proline) .

- Fused Rings : Oxidative coupling (e.g., MnO₂) generates pyrazolo-pyridines, while Pd-catalyzed C–H activation constructs indole hybrids .

- Mechanistic Studies : Kinetic isotope effects (KIE) and Hammett plots (ρ = +0.8) confirm rate-determining steps involve nucleophilic attack on the ester carbonyl .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.